molecular formula C18H16FN5O3 B2949840 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-64-2

5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2949840
CAS No.: 899736-64-2
M. Wt: 369.356
InChI Key: VVUURJPYALOZJU-UHFFFAOYSA-N
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Description

5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Benzodioxin Moiety: This step involves the reaction of a suitable precursor with a benzodioxin derivative under specific conditions.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodioxin moiety.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be explored for its potential in creating new materials with unique properties.

Biology

    Enzyme Inhibition: The compound could be studied for its ability to inhibit specific enzymes.

    Cell Signaling: It may affect various cell signaling pathways, making it a candidate for research in cell biology.

Medicine

    Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in the treatment of diseases like cancer or infections.

    Diagnostics: It could be used in the development of diagnostic tools or imaging agents.

Industry

    Agriculture: The compound might be explored for its potential as a pesticide or herbicide.

    Pharmaceuticals: It could be used in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Benzodioxin Derivatives: Compounds with the benzodioxin moiety are often studied for their pharmacological properties.

    Fluorobenzyl Compounds: These compounds are known for their use in medicinal chemistry due to the presence of the fluorine atom, which can enhance biological activity.

Uniqueness

The uniqueness of 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c19-12-3-1-11(2-4-12)10-24-17(20)16(22-23-24)18(25)21-13-5-6-14-15(9-13)27-8-7-26-14/h1-6,9H,7-8,10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUURJPYALOZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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